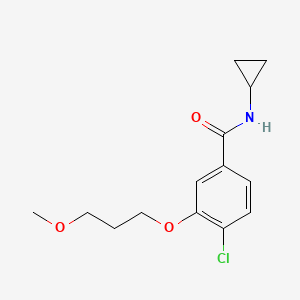![molecular formula C26H21Cl B14186490 1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene CAS No. 927435-01-6](/img/structure/B14186490.png)
1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a chlorinated phenyl group attached to a methylene bridge, which is further connected to two benzene rings. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl group, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: NaOH in aqueous or alcoholic medium, NH3 in liquid ammonia.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenols or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved often include the formation of carbocation intermediates, which then undergo further reactions to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a single chlorinated benzene ring.
Benzyl Chloride: Contains a chlorinated benzyl group but lacks the additional benzene rings.
Diphenylmethane: Similar structure but without the chlorinated phenyl group.
Uniqueness
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene is unique due to its combination of a chlorinated phenyl group and two benzene rings connected via a methylene bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
927435-01-6 |
|---|---|
Molekularformel |
C26H21Cl |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
1-benzhydryl-2-[chloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C26H21Cl/c27-26(22-16-8-3-9-17-22)24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,25-26H |
InChI-Schlüssel |
JGXBHIULQGNLRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3C(C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)

![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)




![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)

![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)


